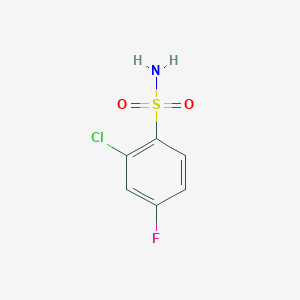

2-Chloro-4-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHZXKJGNPWTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372377 | |

| Record name | 2-chloro-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69156-30-5 | |

| Record name | 2-chloro-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Fluorobenzenesulfonamide and Its Advanced Precursors

Established Synthetic Routes to Substituted Benzenesulfonamides

The traditional synthesis of arylsulfonamides is a two-step process involving the formation of an arylsulfonyl chloride followed by amidation. This sequence has been a cornerstone of industrial and pharmaceutical chemistry for decades.

The primary method for introducing a sulfonyl group onto an aromatic ring is through electrophilic aromatic substitution, specifically chlorosulfonation. This reaction typically employs chlorosulfonic acid (ClSO₃H) to directly install a sulfonyl chloride (-SO₂Cl) group onto the aromatic nucleus. For instance, the synthesis of 2-fluorobenzenesulfonyl chloride is achieved by treating fluorobenzene (B45895) with chlorosulfonic acid. The reaction conditions must be carefully controlled to prevent side reactions or the formation of multiple sulfonation products.

An alternative route involves the conversion of a pre-existing sulfonic acid to its corresponding sulfonyl chloride. This is commonly accomplished using reagents like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF) to facilitate the reaction. This method is particularly useful when the sulfonic acid is readily available or when direct chlorosulfonation is not feasible due to the substrate's sensitivity.

The quintessential method for forming the sulfonamide bond is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. acs.org This nucleophilic substitution reaction is the final step in many classical sulfonamide syntheses. The reactivity of the amine and the steric hindrance around the sulfonyl chloride are key factors influencing the reaction's success. The process often requires a base to neutralize the hydrochloric acid (HCl) generated during the reaction.

Novel and Optimized Synthetic Strategies for 2-Chloro-4-fluorobenzenesulfonamide

While the classical methods are robust, research continues to seek more efficient, safer, and environmentally benign routes. For a specific target like this compound, this involves optimizing the synthesis of its precursors and exploring new catalytic systems. The direct synthesis of this compound would typically start from 2-chloro-4-fluorobenzenesulfonyl chloride, which is available commercially. sigmaaldrich.com

The synthesis of halogenated aromatic compounds is crucial, as they serve as foundational precursors. 2-Chloro-4-fluorotoluene (B151448), for example, is a key intermediate for various pesticides and pharmaceuticals. guidechem.com A common synthetic pathway to this compound is the Schiemann reaction or a variation thereof, starting from an appropriately substituted aniline (B41778) derivative.

One documented method involves the diazotization of 2-chloro-4-aminotoluene in anhydrous hydrogen fluoride (B91410), followed by the addition of sodium nitrite. The resulting diazonium salt is then thermally decomposed in a controlled, two-stage pyrolysis process to yield 2-chloro-4-fluorotoluene with high purity and in good yield, minimizing the risks associated with highly exothermic reactions. google.compatsnap.com Another approach starts with 3-chloro-4-methylaniline, which is treated with anhydrous hydrogen fluoride and sodium nitrite, followed by programmed heating to control the decomposition and ensure a high yield of the final product. chemicalbook.com

Synthesis of 2-Chloro-4-fluorotoluene from Anilines

| Starting Material | Key Reagents | Reaction Steps | Reported Yield | Purity |

|---|---|---|---|---|

| 2-Chloro-4-aminotoluene | Anhydrous Hydrogen Fluoride, Sodium Nitrite | 1. Diazotization at 0-10°C. 2. Two-stage pyrolysis. 3. Neutralization and distillation. google.compatsnap.com | Not specified in abstract | High purity google.com |

| 3-Chloro-4-methylaniline | Anhydrous Hydrogen Fluoride, Sodium Nitrite | 1. Diazotization at -5 to 15°C. 2. Programmed thermal decomposition to 80°C. 3. Steam distillation. chemicalbook.com | 81.8% chemicalbook.com | 99.9% chemicalbook.com |

| Aniline Derivative (unspecified) | Hydrochloric Acid, Sodium Nitrite, Fluoroboric Acid | 1. Diazotization. 2. Formation of diazonium fluoroborate salt. 3. Thermal decomposition and steam distillation. guidechem.com | Reduced yield due to impurities guidechem.com | Not specified |

Other important halogenated precursors include 2-chloro-4-fluorophenol, which can be prepared by the direct chlorination of 4-fluorophenol (B42351) with agents like chlorine gas or sulfuryl chloride in the presence of water. google.com Additionally, 2-chloro-4-fluorobenzoic acid can be synthesized from 2-chloro-4-fluoroaniline (B1295073) via a diazotization reaction with cuprous cyanide to form the nitrile, followed by hydrolysis. google.com

Achieving the correct substitution pattern (regioselectivity) is paramount in multi-substituted aromatic systems. For this compound, the sulfamoyl group is located at position 1, the chloro group at position 2, and the fluoro group at position 4.

Direct sulfonation of 1-chloro-3-fluorobenzene (B165101) would be the most straightforward approach. However, in electrophilic aromatic substitution, both fluorine and chlorine are ortho-, para-directing groups. This would lead to a mixture of isomers, making the isolation of the desired 2-chloro-4-fluoro product challenging.

A more effective strategy for ensuring regiochemical purity is to start with a precursor where the substitution pattern is already established. For example, using 2-chloro-4-fluoroaniline bldpharm.com as the starting material is a common approach. The amino group can be converted into a diazonium salt, which is then subjected to a sulfonylating agent in a Sandmeyer-type reaction to install the sulfonyl chloride group. This is then followed by amidation to yield the final product, preserving the desired 2,4-substitution pattern.

Recent advancements have focused on transition-metal-catalyzed reactions to construct sulfonamides, offering milder conditions and broader substrate scopes compared to classical methods. acs.org These modern techniques often circumvent the need for pre-functionalized, moisture-sensitive sulfonyl chlorides.

Modern Catalytic Approaches to Sulfonamide Synthesis

| Method | Catalyst/System | Key Reactants | Advantages |

|---|---|---|---|

| Synergistic Photoredox/Copper Catalysis | Photoredox catalyst and Copper catalyst | Aryl radical precursors, Amines, Sulfur dioxide source | Single-step process, proceeds at room temperature, tolerates electron-deficient amines. acs.org |

| Copper-Catalyzed Three-Component Reaction | Copper catalyst | Arylboronic acids, Nitroarenes, Potassium metabisulfite (B1197395) (SO₂ source) | Good to excellent yields, broad substrate scope, tolerates various functional groups. rsc.orgthieme-connect.com |

| Palladium-Catalyzed Coupling | Palladium catalyst | Aryl iodides, DABSO (SO₂ surrogate), Amines | One-pot process, broad range of amines can be used, including anilines and amino acid derivatives. organic-chemistry.org |

| Copper-Catalyzed Radical Hydrosulfamoylation | Copper(I) catalyst | Alkenes, Amine carbonates, SOgen (SO₂ source) | Enables one-step modular synthesis of both alkenyl and alkyl sulfonamides. acs.org |

These catalytic systems represent the frontier of sulfonamide synthesis. For instance, a synergistic approach using both photoredox and copper catalysis allows for the direct, single-step synthesis of sulfonamides from aryl radical precursors, various amines, and a sulfur dioxide source at room temperature. acs.org Another innovative method employs a copper catalyst to facilitate a three-component reaction between arylboronic acids, nitroarenes, and a sulfur dioxide source, providing a versatile route to a wide range of sulfonamides. rsc.orgthieme-connect.com The use of stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in palladium-catalyzed reactions also presents a convenient one-pot process for sulfonamide synthesis from aryl halides. organic-chemistry.org These methodologies offer promising, more efficient future pathways for the synthesis of complex molecules like this compound.

Green Chemistry and Sustainable Synthesis Considerations in Halogenated Sulfonamide Production

The synthesis of this compound traditionally relies on two primary pathways to generate its key intermediate, 2-chloro-4-fluorobenzenesulfonyl chloride. These are the direct chlorosulfonation of 1-chloro-3-fluorobenzene and the Sandmeyer reaction of 2-chloro-4-fluoroaniline. Both methods have been scrutinized under the lens of green chemistry, leading to significant innovations aimed at reducing their environmental impact.

The direct chlorosulfonation of 1-chloro-3-fluorobenzene typically employs a large excess of chlorosulfonic acid, a highly corrosive and hazardous reagent that produces substantial amounts of acidic waste, primarily hydrochloric acid. researchgate.netnih.gov This process has a low atom economy and poses significant environmental and safety challenges. acs.org Efforts to mitigate these issues are a key focus of sustainable chemistry. researchgate.net

The alternative Sandmeyer reaction, which starts from 2-chloro-4-fluoroaniline, involves diazotization followed by a copper-catalyzed reaction with sulfur dioxide in the presence of a chloride source. nih.gov While this can be a higher-yielding route, traditional protocols have their own drawbacks, including the use of gaseous, toxic sulfur dioxide and copper catalysts, which can be problematic for waste streams. nih.govnih.gov

Modern advancements are addressing these challenges by redesigning reaction conditions and exploring novel catalytic systems, aligning with the core principles of green chemistry such as waste prevention, use of safer chemicals, and energy efficiency. acs.orgvapourtec.com

Greener Alternatives to Traditional Synthesis

Recent research has focused on developing safer and more sustainable methods for producing sulfonyl chlorides and, subsequently, sulfonamides.

For the Sandmeyer Reaction:

SO₂ Surrogates: A significant advancement is the replacement of gaseous sulfur dioxide with stable, solid surrogates like 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). organic-chemistry.orgacs.org This approach improves handling safety and allows for more precise stoichiometry, reducing waste. The reaction can proceed efficiently from the corresponding aniline using a copper catalyst and HCl, and can even be performed as a one-pot synthesis where the resulting sulfonyl chloride is directly converted to the sulfonamide by adding an amine. organic-chemistry.orgacs.org

Photocatalysis: Heterogeneous photocatalysis offers a metal-free alternative to the traditional copper-catalyzed Meerwein-Sandmeyer reaction. Using catalysts like potassium poly(heptazine imide), aryldiazonium salts can be converted to sulfonyl chlorides under mild conditions (visible light, room temperature) with high yields. nih.govnih.gov This method avoids heavy metal waste and operates under energy-efficient conditions.

Flow Chemistry: Continuous flow reactors provide a safer way to handle potentially unstable intermediates like diazonium salts, as they are generated and consumed in small quantities in a continuous stream. researchgate.net This technology minimizes the risks associated with accumulation of energetic species and can lead to improved process control and reduced waste, as measured by metrics like Process Mass Intensity (PMI). researchgate.net

For Chlorosulfonation:

Final Ammonolysis Step:

The final conversion of 2-chloro-4-fluorobenzenesulfonyl chloride to this compound is an ammonolysis reaction. Green approaches to this step focus on using water as a safe and environmentally benign solvent, often with a simple base like sodium carbonate to scavenge the HCl by-product. mdpi.com This method simplifies product isolation, often requiring only filtration, and avoids the use of volatile organic solvents. mdpi.com

The following tables summarize the comparison between traditional and greener synthetic approaches.

Table 1: Comparison of Synthetic Routes for 2-Chloro-4-fluorobenzenesulfonyl Chloride

| Feature | Traditional Chlorosulfonation | Traditional Sandmeyer | Green Sandmeyer (DABSO) | Green Sandmeyer (Photocatalysis) |

|---|---|---|---|---|

| Starting Material | 1-Chloro-3-fluorobenzene | 2-Chloro-4-fluoroaniline | 2-Chloro-4-fluoroaniline | Diazonium salt of 2-chloro-4-fluoroaniline |

| Key Reagents | Chlorosulfonic Acid (excess) | SO₂ (gas), CuCl₂ | DABSO, CuCl₂, t-BuONO | Potassium poly(heptazine imide), Thionyl chloride |

| Solvent | Dichloromethane or neat | Acetic Acid/HCl | Acetonitrile | Acetonitrile |

| Key Hazards | Corrosive, toxic reagents; large acidic waste stream | Toxic gaseous SO₂; energetic diazonium intermediate | Safer solid SO₂ source; in-situ diazonium formation | Metal-free catalyst; mild conditions |

| Sustainability Issues | High E-factor, poor atom economy | Use of toxic gas, metal waste | Improved safety, reduced waste | Energy efficient, avoids heavy metals |

Table 2: Comparison of Ammonolysis Conditions

| Feature | Traditional Method | Green Method |

|---|---|---|

| Solvent | Organic Solvents (e.g., Dichloromethane, THF) | Water |

| Base | Organic Bases (e.g., Triethylamine, Pyridine) | Inorganic Base (e.g., Na₂CO₃) |

| Work-up | Extraction, solvent evaporation | Filtration |

| Environmental Impact | Generates organic solvent waste | Minimal waste, avoids toxic solvents |

By adopting these greener methodologies, the production of this compound can be made more sustainable, safer, and more efficient, reflecting the chemical industry's broader commitment to environmentally responsible manufacturing.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, a comprehensive map of the molecular structure can be assembled.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Chloro-4-fluorobenzenesulfonamide, the aromatic protons exhibit distinct signals that are influenced by the electronic effects of the chloro, fluoro, and sulfonamide substituents. The analysis of chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allows for the unambiguous assignment of each proton on the benzene (B151609) ring.

The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. For instance, the proton ortho to the fluorine atom and meta to the chlorine atom often appears as a doublet of doublets, influenced by both neighboring protons and the fluorine atom. Similarly, the other aromatic protons show characteristic splitting patterns that confirm their relative positions on the phenyl ring. The protons of the sulfonamide (-SO₂NH₂) group typically appear as a broad singlet, the chemical shift of which can be solvent-dependent due to hydrogen bonding.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | ~7.0 - 8.2 | m | N/A |

| -SO₂NH₂ | Variable, often a broad singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the ¹H NMR data, Carbon-13 NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its electronic environment. The carbon atoms directly bonded to electronegative substituents (chlorine, fluorine, and the sulfonamide group) are significantly deshielded and appear at lower fields (higher ppm values).

The carbon attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet, which is a key diagnostic feature. Other carbons on the ring also show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF), providing further structural confirmation. Quaternary carbons, those not bonded to any hydrogen atoms (such as C-1 and C-2), often display lower intensity signals. youtube.com

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling to Fluorine (JCF, Hz) |

|---|---|---|

| C-F | ~160-170 | Large ¹JCF |

| C-Cl | ~135-145 | Present |

| C-SO₂NH₂ | ~130-140 | Present |

| Aromatic C-H | ~115-130 | Present |

Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing this compound. researchgate.net This method provides direct information about the chemical environment of the fluorine nucleus. The spectrum typically shows a single signal for the fluorine atom, and its chemical shift is highly indicative of the electronic nature of the aromatic ring.

The multiplicity of the ¹⁹F signal is determined by its coupling to nearby protons. It will typically appear as a multiplet due to coupling with the two ortho protons. The magnitude of these coupling constants (JHF) helps to confirm the substitution pattern on the benzene ring. nih.gov

| Fluorine Assignment | Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

|---|---|---|

| Ar-F | ~ -100 to -115 | Multiplet |

Two-Dimensional (2D) NMR Spectroscopic Techniques (e.g., HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the protonated carbons in the aromatic ring of this compound.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning the quaternary carbons (C-1, C-2, and C-4) by observing their long-range correlations to the aromatic protons. For example, the proton at C-5 would show an HMBC correlation to the carbon atoms at C-1, C-3, and C-4, confirming their proximity.

Together, these 2D NMR techniques provide an unambiguous and detailed structural confirmation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides a characteristic "fingerprint" and confirms the presence of its key functional groups.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several distinct absorption bands. The N-H stretching vibrations are typically observed as two bands (for the symmetric and asymmetric stretches) in the region of 3350-3250 cm⁻¹. The asymmetric and symmetric S=O stretching vibrations produce very strong and sharp bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are found in the 1600-1450 cm⁻¹ region.

C-F and C-Cl Bonds: The C-F stretching vibration gives a strong absorption band typically in the 1250-1000 cm⁻¹ range. The C-Cl stretch appears at lower frequencies, usually between 800-600 cm⁻¹.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1170 - 1150 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Raman Spectroscopy

No specific Raman spectroscopic data for this compound could be located in the reviewed literature. A typical investigation would involve the assignment of vibrational modes of the molecule, including the characteristic stretching and bending frequencies of the sulfonyl group (SO₂), the carbon-sulfur (C-S) bond, the carbon-chlorine (C-Cl) bond, the carbon-fluorine (C-F) bond, and the vibrations of the benzene ring. Comparison with theoretical calculations using methods like Density Functional Theory (DFT) would typically aid in the precise assignment of these spectral features.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Detailed mass spectrometry and high-resolution mass spectrometry data, which are crucial for confirming the molecular weight and elemental composition of a compound and for elucidating its fragmentation pathways, are not available for this compound in the public domain. Such an analysis would provide the exact mass of the parent ion and its characteristic fragment ions, offering insights into the molecule's structure and stability under ionization conditions. General fragmentation patterns for compounds containing chloro and bromo groups often show distinct isotopic patterns (M+2 peaks) due to the natural abundance of ³⁷Cl and ⁸¹Br isotopes.

X-ray Crystallography and Solid-State Structure Analysis

A search of crystallographic databases did not yield a crystal structure for this compound. The following subsections were planned to detail its solid-state architecture.

This section would have presented the fundamental crystallographic parameters of this compound, such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z). This data is foundational for any detailed structural analysis.

The conformation of the this compound molecule in the solid state, including the torsion angles between the benzene ring and the sulfonamide group, remains unknown. This information provides insight into the molecule's three-dimensional shape and potential steric and electronic effects of the substituents.

Computational Chemistry and Theoretical Studies

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This approach provides a framework for understanding chemical bonding that aligns closely with Lewis structures. The analysis yields information on orbital occupancies, hybridization, and the energies associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, an NBO analysis would quantify the electronic character of its key bonds:

C-S and S-N Bonds: The nature of the carbon-sulfur and sulfur-nitrogen bonds within the sulfonamide group would be detailed, including their polarization and hybridizations.

S=O Bonds: The high polarity and double-bond character of the sulfonyl oxygens would be confirmed through their high occupancy bonding orbitals.

C-Cl and C-F Bonds: The analysis would elucidate the polarization of these bonds due to the high electronegativity of the halogen atoms and describe the p-character of the carbon hybrids.

Aromatic C-C Bonds: The delocalized π-system of the benzene (B151609) ring would be represented by a set of interacting bonding orbitals.

Natural Population Analysis (NPA) is intrinsically linked to the NBO method and is used to calculate the distribution of electron density among the atoms in a molecule. This results in the assignment of partial atomic charges, providing a quantitative measure of the electrostatic landscape of the molecule.

In the case of this compound, an NPA would likely reveal:

A significant positive charge on the sulfur atom, a consequence of being bonded to two highly electronegative oxygen atoms and a nitrogen atom.

Negative charges on the oxygen and nitrogen atoms of the sulfonamide group.

A substantial negative charge on the fluorine atom, the most electronegative element.

A less pronounced negative charge on the chlorine atom compared to fluorine.

A complex distribution of charges on the carbon atoms of the benzene ring, influenced by the electron-withdrawing effects of the fluoro, chloro, and sulfonamide substituents.

A hypothetical data table for the NPA charges of this compound is presented below. Note that these are illustrative values as specific research data is unavailable.

| Atom | Hypothetical NPA Charge (a.u.) |

| S | +1.50 |

| O1 (sulfonyl) | -0.85 |

| O2 (sulfonyl) | -0.85 |

| N | -0.90 |

| C1 (C-S) | +0.10 |

| C2 (C-Cl) | +0.05 |

| C3 | -0.15 |

| C4 (C-F) | +0.25 |

| C5 | -0.10 |

| C6 | -0.05 |

| Cl | -0.10 |

| F | -0.40 |

This table is for illustrative purposes only and is not based on published experimental or computational data.

Reaction Electronic Flux Analysis

Reaction Electronic Flux (REF) analysis is a more advanced computational tool used to study the electronic changes that occur along a reaction coordinate. It quantifies the rate of electron density transfer between different regions of a reacting system, providing insights into the electronic mechanism of a chemical transformation. The REF can reveal whether electron transfer is a concerted or stepwise process and can identify the specific stages of a reaction where the most significant electronic activity occurs.

For a molecule like this compound, REF analysis could be applied to study various potential reactions, such as:

Deprotonation of the sulfonamide: Analyzing the electronic flux during the removal of the acidic proton from the nitrogen atom by a base. This would show how the electron density reorganizes to stabilize the resulting anion.

Nucleophilic aromatic substitution: Studying the electronic changes as a nucleophile attacks the aromatic ring, potentially displacing the chlorine or fluorine atom. The REF would detail the flow of electrons from the nucleophile to the ring and the subsequent electronic shifts leading to the departure of the leaving group.

The analysis of the REF is often coupled with the study of the reaction force profile, which describes the work required to move along the reaction coordinate. Together, these analyses provide a detailed picture of both the energetic and electronic facets of a chemical reaction. Without specific studies on this compound, one can only surmise that such an analysis would highlight the electronic demands of different potential transformations, governed by the strong inductive and resonance effects of its substituents.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the 2-Chloro-4-fluorobenzenesulfonamide ring is facilitated by the presence of the electron-withdrawing sulfonamide group (-SO₂NH₂). This group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for substitution.

The molecule presents two potential sites for nucleophilic attack: the carbon atom bonded to the chlorine and the one bonded to the fluorine. In SNAr reactions, the rate-determining step is typically the attack of the nucleophile. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to initial attack. However, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, which can make the fluoride (B91410) a poorer leaving group compared to chloride.

The regioselectivity of substitution often depends on the reaction conditions and the nature of the nucleophile. For many perhaloarenes, substitution of fluorine is observed with various N-, O-, and S-nucleophiles. nih.gov In the case of 3-chloro-4-fluoronitrobenzene, which has a similarly activating nitro group para to the fluorine, studies have shown that the fluorine atom is preferentially substituted over the chlorine atom, which is meta to the nitro group. researchgate.net Given that the sulfonamide group in this compound is para to the fluorine and meta to the chlorine, it is plausible that nucleophilic attack would preferentially occur at the C-F position.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on this compound |

|---|---|

| Electron-Withdrawing Group | The -SO₂NH₂ group strongly activates the ring for SNAr by stabilizing the Meisenheimer intermediate. |

| Nature of Halogen | Fluorine's high electronegativity makes the C4 position highly electrophilic. |

| Leaving Group Ability | The C-Cl bond is weaker than the C-F bond, making chloride generally a better leaving group than fluoride. |

| Regioselectivity | Substitution is often favored at the C4 position (para to the -SO₂NH₂ group) due to stronger activation. nih.govresearchgate.net |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions on this compound are generally disfavored due to the cumulative deactivating effects of the three substituents. masterorganicchemistry.com However, under forcing conditions, substitution can occur. The directing influence of the existing groups determines the position of the incoming electrophile.

-Cl and -F groups : Halogens are deactivating but ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. taylorandfrancis.comlumenlearning.com

-SO₂NH₂ group : The sulfonamide group is strongly deactivating and a meta-director. youtube.com

The directing effects of the substituents are as follows:

The fluoro group at C4 directs incoming electrophiles to the C3 and C5 positions.

The chloro group at C2 directs incoming electrophiles to the C3 and C5 positions (after considering the positions relative to the chloro group itself, which are C1, C3, C4, C5, C6; the available positions are C3, C5, C6. Ortho is C3, para is C5).

The sulfonamide group at C1 directs incoming electrophiles to the C3 and C5 positions.

All three substituents direct incoming electrophiles to the C3 and C5 positions. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 3- and 5-substituted products. Steric hindrance from the adjacent chloro and sulfonamide groups might influence the ratio of these products.

Radical Processes in Sulfonamide Chemistry

The sulfonamide functional group can serve as a precursor to both sulfur-centered (sulfonyl) and nitrogen-centered (aminyl) radicals, opening up unique reaction pathways. nih.govrsc.org These radical intermediates can participate in various transformations, including additions, cyclizations, and functionalizations.

Recent research has demonstrated the generation of sulfonyl radicals from sulfonamides under mild, metal-free photocatalytic conditions. acs.org These sulfonyl radicals can then be used in reactions like the hydrosulfonylation of alkenes, providing a method for the late-stage functionalization of complex molecules containing a sulfonamide moiety. acs.org Another strategy involves the multicomponent reaction of an amine radical precursor, which is trapped by sulfur dioxide to generate a sulfamoyl radical in situ. acs.org This radical can then add to alkenes to form alkyl and alkenyl sulfonamides. acs.org

Furthermore, sulfonamides can act as precursors for nitrogen-centered radicals (NCRs). nih.gov For instance, single-electron transfer (SET) from a super-electron-donor to a sulfonamide can generate an aminyl radical. This radical can then couple with a carbon-centered radical to form new C-N bonds, as seen in the synthesis of amidines. nih.gov The fragmentation of α-sulfonamidoyl radicals, generated from the cyclization of ene sulfonamides, is another key process that leads to the formation of imines and a sulfonyl radical. nih.gov

Table 2: Examples of Radical Reactions Involving Sulfonamide Scaffolds

| Radical Type | Generation Method | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|

| Sulfonyl Radical | Photocatalysis from N-sulfonylimines | Hydrosulfonylation of alkenes | Sulfones | acs.org |

| Sulfamoyl Radical | Copper(I)-catalyzed N-O bond activation and SO₂ trapping | Hydrosulfamoylation of alkenes | Alkyl sulfonamides | acs.org |

| Aminyl Radical | Single-Electron Transfer (SET) to sulfonamide | Coupling with C-centered radical | Amidines | nih.gov |

Transition Metal-Catalyzed Transformations Involving this compound and Related Scaffolds

Transition metal catalysis provides powerful tools for the selective functionalization of halogenated sulfonamides like this compound. taylorfrancis.com These methods enable the activation of otherwise inert bonds, such as C-F and C-H bonds.

The carbon-fluorine bond is the strongest single bond to carbon, making its selective cleavage a significant challenge in organic synthesis. wikipedia.org However, transition-metal-catalyzed C-F activation has emerged as a viable strategy for the derivatization of organofluorine compounds. nih.govrsc.org Catalysts based on palladium, rhodium, nickel, and copper have been successfully employed for C-F bond functionalization. nih.govrsc.org

For a substrate like this compound, a transition metal catalyst could potentially insert into the C-F bond, leading to an aryl-metal-fluoride intermediate. This intermediate can then undergo further reactions, such as cross-coupling with various partners. Given the presence of a C-Cl bond, which is typically more reactive in oxidative addition reactions, achieving selective C-F activation would require careful selection of the catalyst and reaction conditions. Defluorinative coupling reactions, where the fluorine atom acts as a detachable "chemical handle," are becoming increasingly important for transforming readily available fluorine-containing chemicals. rsc.org

The sulfonamide N-H bond can be utilized in transition metal-catalyzed C-H amination reactions to form C-N bonds. This approach offers an atom-economical way to synthesize more complex amines and N-heterocycles. Copper-catalyzed amination of benzylic C-H bonds using primary and secondary sulfonamides has been described. acs.org This type of reaction demonstrates the ability of the sulfonamide group to act as a nitrogen source in C-H functionalization, a strategy that could be applied to substrates containing the this compound core to build more complex molecular architectures. thieme-connect.comorganic-chemistry.org

Transition metal-fluoride complexes are key intermediates in many catalytic fluorination reactions. nih.gov These complexes can be formed by treating a metal precursor with a fluoride salt, such as CsF or AgF. nih.gov The resulting metal-fluoride species can then act as a nucleophilic fluorine source to react with an organic electrophile, regenerating the catalyst. rsc.orgnih.gov While this is more directly relevant to the synthesis of fluorinated compounds, the stability and reactivity of arylpalladium(II) fluoride complexes are also crucial in C-F bond-forming reductive elimination steps, which is the reverse of C-F activation. nih.gov The interaction of fluoride ions with catalysts can also influence the catalytic cycle in reactions involving fluorinated substrates, potentially by forming stable metal-fluoride species that can alter catalyst activity or selectivity. nih.govcolab.ws

Mechanistic Investigations through Experimental and Computational Approaches

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a robust understanding of its reactivity can be constructed from experimental and computational investigations of analogous sulfonamides and halogenated aromatic systems. These studies provide a framework for predicting the likely reaction mechanisms for this compound.

Nucleophilic Aromatic Substitution (SNAr):

The primary reaction pathway for this compound when treated with nucleophiles is nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing sulfonamide group, para to the fluorine and meta to the chlorine, significantly facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

Experimental kinetic studies on similar chlorofluorobenzene systems have elucidated the relative reactivity of the C-F and C-Cl bonds. Generally, in nucleophilic aromatic substitution, the C-F bond is more readily cleaved than the C-Cl bond. This is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Kinetic data from reactions of 1-fluoro-2,4-dinitrobenzene (B121222) and 1-chloro-2,4-dinitrobenzene (B32670) with piperidine, for example, show that the rate of substitution is significantly higher for the fluoro-substituted compound. rsc.org

Recent experimental and computational work has challenged the universality of the classical two-step addition-elimination mechanism for SNAr reactions. nih.govnih.gov Kinetic isotope effect (KIE) studies and computational analyses suggest that many SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation with the nucleophile and bond-breaking with the leaving group occur in a single transition state. nih.gov The exact mechanism, concerted or stepwise, for this compound would likely depend on the nucleophile, solvent, and reaction conditions. For instance, reactions involving strong nucleophiles and good leaving groups on activated rings are more likely to exhibit concerted character. nih.gov

Computational Insights from Density Functional Theory (DFT):

Density Functional Theory (DFT) has become a powerful tool for probing the reaction mechanisms of sulfonamides and related compounds. researchgate.netmdpi.com DFT calculations can provide valuable data on molecular geometries, electronic properties, and the energy profiles of reaction pathways, including the structures of transition states and intermediates.

For instance, DFT studies on the reaction of various sulfonamides with hydroxyl radicals have shown that the initial steps can involve hydrogen abstraction from the sulfonamide nitrogen, addition to the aromatic ring, or even single-electron transfer leading to the oxidation of the amine group. researchgate.net While this specific reaction is related to degradation, it highlights the potential reactive sites within the sulfonamide moiety.

In the context of SNAr, DFT calculations on analogous systems can predict the relative activation energies for the substitution of chlorine versus fluorine. Such calculations typically involve modeling the energy of the reactants, the Meisenheimer intermediate (for a stepwise mechanism) or the transition state (for a concerted mechanism), and the products.

A hypothetical DFT study on the reaction of this compound with a nucleophile, such as methoxide (B1231860) (CH₃O⁻), would likely investigate the two primary pathways: substitution at C-Cl and substitution at C-F. The calculated activation energies (ΔE‡) and reaction energies (ΔErxn) would provide a quantitative measure of the kinetic and thermodynamic favorability of each pathway.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with Methoxide

| Reaction Pathway | Intermediate/Transition State | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |

| Substitution at C-F | Meisenheimer complex (attack at C-F) | Lower | More Exergonic |

| Substitution at C-Cl | Meisenheimer complex (attack at C-Cl) | Higher | Less Exergonic |

Note: This table is illustrative and based on general principles of SNAr on haloaromatics. Actual values would require specific computational studies.

The lower activation energy for substitution at the C-F position would be consistent with experimental observations in related systems, confirming it as the more probable site of nucleophilic attack under kinetic control.

Reactivity of the Sulfonamide Group:

The sulfonamide group itself can participate in various reactions. The hydrogen atom on the nitrogen is acidic and can be deprotonated by a base. The resulting anion is a good nucleophile and can undergo reactions such as alkylation or arylation. Computational studies on related sulfonamides have explored the N-S bond dissociation in certain reaction mechanisms. acs.org

Derivatives of 2 Chloro 4 Fluorobenzenesulfonamide and Structure Activity Relationships Sar

Synthesis of Novel Derivatives and Analogues

The synthesis of derivatives based on the 2-chloro-4-fluorobenzenesulfonamide structure typically begins with the foundational molecule, 2-chloro-4-fluorobenzoic acid, which is a significant intermediate in the production of various chemicals. google.com A common synthetic route involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net For instance, novel sulfonamide derivatives have been created by reacting quinoxaline (B1680401) sulfonyl chloride with various amines and hydrazines. researchgate.net Similarly, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized from 2-chloro-4-nitro benzoic acid. nih.gov The synthesis of benzenesulfonamide-POSS derivatives has been achieved by reacting 3-aminopropylheptaisobutyl-POSS with various sulfonyl chlorides in the presence of triethylamine. acs.org These methods allow for the introduction of a wide range of functional groups, leading to the generation of extensive libraries of novel compounds for further study.

Rational Design Strategies for Sulfonamide Derivatives

Rational design plays a pivotal role in the development of new sulfonamide derivatives with specific properties. nih.gov This approach leverages an understanding of the molecular interactions between the sulfonamide and its target to guide the design of more potent and selective compounds. nih.gov Strategies often involve fragment-based drug design, where different chemical moieties are combined to optimize interactions with a biological target. researchgate.net For example, the introduction of sulfonamide groups can enhance molecular interactions through additional hydrogen bond donors and acceptors, potentially improving properties like solubility and bioavailability. nih.gov Computational tools, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, are frequently employed to predict the properties and interactions of designed molecules before their synthesis. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Sulfonamides

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a sulfonamide derivative influences its activity. nih.gov These studies systematically alter parts of the molecule and measure the resulting changes in chemical or biological effects.

Beyond the halogen atoms present in the parent compound, the introduction of other substituents allows for the fine-tuning of a derivative's properties. The nature of the R group on the sulfonamide nitrogen (R-SO₂NH-R') is particularly important.

Alkyl and Aryl Substituents: The addition of various alkyl or aryl groups to the sulfonamide nitrogen can impact lipophilicity, solubility, and steric bulk. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, substituents on the N-phenyl ring significantly influenced inhibitory activity. A compound with a 2-methyl-5-nitrophenyl group was found to be particularly active, highlighting the combined effect of electron-donating and electron-withdrawing groups. nih.gov

Heterocyclic Rings: Incorporating heterocyclic rings can introduce additional points for hydrogen bonding and other interactions. openaccesspub.org The specific heterocycle used can dramatically alter the compound's activity profile.

Table 1: Effect of N-Substituents on the Properties of Sulfonamide Derivatives

Bioisosteric Replacements in Sulfonamide Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate a compound's characteristics. acs.org For the sulfonamide group, several bioisosteric replacements have been explored to improve properties and overcome potential liabilities.

N-Acylsulfonamides: The N-acylsulfonamide group itself is a feature in many biologically active molecules, and its replacement can be desirable to modulate acidity, permeability, and solubility. nih.gov

gem-Dimethylsulfone: This group has been used as a bioisostere for a sulfonamide, successfully retaining biological potency while addressing metabolic instability. cambridgemedchemconsulting.com

Sulfoximines and Sulfonimidamides: These sulfur-based functional groups are gaining attention as potential bioisosteres for sulfonamides. acs.orgresearchgate.net They offer different three-dimensional structures and hydrogen bonding patterns, providing new avenues for structural diversification and property modulation. acs.org

Table 2: Common Bioisosteric Replacements for the Sulfonamide Moiety

Table of Mentioned Compounds

Applications of 2 Chloro 4 Fluorobenzenesulfonamide in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

2-Chloro-4-fluorobenzenesulfonamide is a trifunctional building block, offering reactive sites at the sulfonamide group and the chloro and fluoro substituents on the aromatic ring. This multifunctionality allows for its use in a variety of coupling and derivatization reactions, making it a crucial starting material for the synthesis of more complex molecules. The presence of both a chloro and a fluoro group provides orthogonal reactivity, where one halogen can be selectively reacted while the other remains intact for subsequent transformations.

The sulfonamide moiety itself can be readily N-alkylated or N-arylated to introduce diverse substituents. Furthermore, the sulfonyl group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, facilitating the displacement of the chlorine or fluorine atom. The relative reactivity of the halogens depends on the reaction conditions and the nature of the nucleophile.

A key application of structurally related sulfonamides is in the synthesis of biologically active compounds. For instance, derivatives of chlorobenzenesulfonamides have been explored for their potential as antimicrobial and anticancer agents. The synthesis often involves the reaction of the sulfonamide with various amines or other nucleophiles to generate a library of compounds for biological screening. While direct examples for this compound are not extensively documented in publicly available literature, the principles from related syntheses are directly applicable.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Substituted sulfonamides |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-NH2, R-SH), Base, High Temperature | Substituted benzenesulfonamides |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Biphenylsulfonamides |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | N-Arylbenzenesulfonamides |

Integration into Heterocyclic Ring Systems

The this compound scaffold can be elaborated into a variety of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. The sulfonamide nitrogen can act as a nucleophile in intramolecular cyclization reactions to form nitrogen-containing heterocycles. Alternatively, the aromatic halogens can serve as handles for the construction of fused ring systems.

One common strategy involves the initial derivatization of the sulfonamide nitrogen with a group containing a second reactive site. Subsequent intramolecular cyclization can lead to the formation of rings such as benzothiazines or other related heterocyclic systems. For example, reaction with an appropriate bifunctional reagent could set the stage for a ring-closing metathesis or a palladium-catalyzed intramolecular C-N bond formation.

Research on related sulfonamides has demonstrated their utility in synthesizing heterocyclic compounds with potential biological activity. For example, various N-(heterocyclylcarbonyl)sulfonamides have been synthesized and shown to possess herbicidal activity. nih.gov The synthesis of novel 2-alkylthio-4-chlorobenzenesulfonamide derivatives bearing heterocyclic moieties has also been reported, highlighting the versatility of the benzenesulfonamide (B165840) core in accessing diverse heterocyclic scaffolds. smolecule.com

Use in the Synthesis of Fluorine-Containing Organic Compounds

The presence of a fluorine atom on the this compound molecule makes it a valuable precursor for the synthesis of other organofluorine compounds. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the introduction of fluorine can significantly alter the physical, chemical, and biological properties of a molecule. nih.gov

One of the key transformations involving the fluoro-substituted aromatic ring is its use in the generation of other functional groups. For instance, under specific conditions, the sulfonyl fluoride (B91410) group, which can be derived from the corresponding sulfonamide, can be a precursor to an aryl fluoride through the extrusion of sulfur dioxide. umich.edu This provides a unique and indirect method for the introduction of a fluorine atom into an aromatic ring.

Furthermore, the 2-chloro-4-fluorobenzenenesulfonamide can be used in reactions where the fluorine atom acts as a directing group or a modulator of reactivity in subsequent synthetic steps. The strong electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. While specific examples utilizing this compound for this purpose are not abundant in the literature, the fundamental principles of organofluorine chemistry suggest its potential in this area.

Development of Novel Reagents and Ligands Based on the Sulfonamide Core

The structural features of this compound make it an attractive scaffold for the design and synthesis of new reagents and ligands for catalysis and organic synthesis. The sulfonamide group can act as a coordinating site for metal ions, and the aromatic ring can be further functionalized to create bidentate or polydentate ligands.

For example, the nitrogen atom of the sulfonamide and one of the halogen atoms could potentially coordinate to a metal center, creating a chiral ligand for asymmetric catalysis after appropriate modifications. The synthesis of such ligands would involve strategic manipulation of the functional groups on the this compound core.

The development of novel fluorinated sulfonamide derivatives has been an active area of research. researchgate.net These compounds often exhibit unique properties due to the presence of both the sulfonyl and fluoro groups. While the direct application of this compound as a ligand is not widely reported, its potential as a starting material for more complex ligand structures is significant. The synthesis of 2-phenyl-2-fluorosulfonamides as building blocks for organic synthesis highlights the potential of related structures in developing new synthetic tools. google.com

Broader Research Context and Future Directions

Emerging Trends in Halogenated Sulfonamide Research

The study of halogenated sulfonamides is experiencing a significant upswing, driven by the unique physicochemical characteristics that halogen atoms, especially fluorine, confer upon a molecule. The inclusion of fluorine can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, there is a concentrated effort to synthesize and assess new fluorinated sulfonamide derivatives as potential therapeutic agents. pharmtech.com It is estimated that up to 20% of pharmaceuticals currently on the market or in clinical development contain a fluorine atom. pharmtech.com

A prominent trend is the investigation of these compounds as inhibitors for a variety of enzymes. ajchem-b.com For instance, research has highlighted that certain fluorinated benzenesulfonamides show significant inhibitory action against carbonic anhydrases, enzymes involved in numerous physiological and pathological processes. nih.govnih.gov The strategic placement of halogen atoms on the aromatic ring enables the fine-tuning of the inhibitor's binding interactions. Furthermore, some halogenated sulfonamide biguanides have demonstrated potential as anti-coagulant agents. nih.gov

The development of innovative synthetic methodologies to create structurally diverse halogenated sulfonamides is another critical research area. researchgate.net Advances in catalytic cross-coupling reactions and late-stage fluorination techniques are allowing chemists to introduce fluorine and other halogens into complex molecular structures with enhanced precision and efficiency, thereby broadening the chemical space for drug discovery programs. pharmtech.comresearchgate.net

Potential for Further Development of 2-Chloro-4-fluorobenzenesulfonamide as a Versatile Synthetic Intermediate

This compound stands out as a valuable building block in organic synthesis, presenting multiple reactive sites for chemical modification. chemscene.com The chloro, fluoro, and sulfonamide groups offer a rich platform for a variety of chemical transformations. The chlorine atom can undergo nucleophilic aromatic substitution, enabling the introduction of diverse functional groups. The sulfonamide group itself can be a site for N-alkylation or N-arylation, further expanding the potential molecular diversity. researchgate.netossila.com

The specific positioning of the chloro and fluoro substituents makes this compound a particularly useful precursor for synthesizing more complex molecules, such as heterocyclic systems, which are common in many biologically active compounds. ajchem-b.com 2-Chloro-4-fluorophenol, a related structure, is noted as a useful intermediate for medicines and agricultural chemicals. google.com The differential reactivity of the carbon-chlorine and carbon-fluorine bonds can be leveraged for selective transformations, adding to its synthetic utility. Continued investigation into its reactivity is expected to reveal new synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science.

Integration with Advanced Analytical and Computational Techniques

Progress in analytical and computational technologies is significantly accelerating research on halogenated sulfonamides. nih.gov High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for the definitive characterization of newly synthesized compounds, including derivatives of this compound. researchgate.netslideshare.net These techniques offer detailed structural data crucial for understanding structure-activity relationships. Various analytical methods, including chromatography and fluorimetry, are employed for the identification and quantification of sulfonamides. nih.govslideshare.net

Simultaneously, computational chemistry has become a powerful predictive tool. nih.gov Molecular modeling, including quantum mechanics calculations and molecular dynamics simulations, provides insights into the conformational preferences, electronic properties, and interaction profiles of these molecules. researchgate.netnih.gov For example, computational methods can predict the binding modes of sulfonamide inhibitors to their target enzymes, guiding the rational design of more potent and selective analogs. benthamdirect.com This synergy between experimental and computational approaches streamlines the discovery and optimization process.

Challenges and Opportunities in the Field of Fluorine and Sulfonamide Chemistry

Despite notable progress, the chemistry of fluorine-containing sulfonamides is not without its challenges. The synthesis of certain fluorinated compounds can be intricate, often demanding specialized reagents and conditions. pharmtech.com The selective introduction of fluorine at specific molecular positions can be particularly difficult, sometimes necessitating multi-step synthetic pathways. pharmtech.comnih.gov The reduced nucleophilicity of sulfonamides compared to other amines can also present a significant challenge for certain cross-coupling reactions. thieme-connect.com

However, these challenges create substantial opportunities for innovation. nih.govrsc.org The development of more efficient and selective fluorination methods is a major focus of current research. pharmtech.comnih.gov Discovering new catalysts and reagents that enable the late-stage fluorination of complex molecules would represent a transformative advancement. pharmtech.com Furthermore, a more profound understanding of the fundamental interactions between fluorinated compounds and biological systems will continue to unveil new possibilities for designing novel drugs and functional materials. researchgate.net The inherent potential of compounds like this compound as adaptable synthetic intermediates ensures that fluorine and sulfonamide chemistry will remain a fertile ground for scientific exploration. ajchem-b.comresearchgate.nettandfonline.com

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-4-fluorobenzenesulfonamide, and how can intermediates be validated?

A common approach involves sulfonylation of 2-chloro-4-fluoroaniline using chlorosulfonic acid, followed by ammonolysis. Key intermediates like 2-chloro-4-fluorobenzenesulfonyl chloride should be purified via recrystallization (e.g., in dichloromethane/hexane) and validated using NMR (¹H/¹³C) and IR spectroscopy to confirm sulfonyl chloride formation (C=O stretch ~1370 cm⁻¹, S=O ~1170 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm, split due to Cl/F substituents); ¹⁹F NMR identifies fluorine environments (δ -100 to -120 ppm).

- MS : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 232.97 (C₆H₄ClFNO₂S).

- IR : Sulfonamide N-H stretches (~3300 cm⁻¹), S=O asymmetric/symmetric vibrations (~1320/1140 cm⁻¹) .

Q. How can purity and stability be assessed during storage?

Use HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) to monitor degradation. Stability studies under varying temperatures (4°C vs. 25°C) and humidity (40–80% RH) reveal optimal storage at -20°C in desiccated amber vials to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Perform meta-analysis of cytotoxicity assays (e.g., CC₅₀ values in vs. enzyme inhibition IC₅₀), controlling for variables like cell line (HeLa vs. HEK293), solvent (DMSO concentration ≤0.1%), and exposure time (24–72 hr). Validate via orthogonal assays (e.g., ATP luminescence vs. MTT) .

Q. How does substituent positioning (Cl/F) influence structure-activity relationships (SAR) in sulfonamides?

Comparative molecular field analysis (CoMFA) shows halogen positioning alters steric/electronic interactions:

- 4-F enhances solubility via dipole interactions but reduces membrane permeability.

- 2-Cl increases binding affinity to carbonic anhydrase IX (docking scores: ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-chlorinated analogs) .

Q. What computational methods predict the compound’s interaction with carbonic anhydrase isoforms?

Molecular dynamics (MD) simulations (AMBER force field) and free-energy perturbation (FEP) quantify binding to CA II vs. CA IX. Key interactions: sulfonamide NH with Zn²⁺ (2.1 Å distance), π-stacking of fluorophenyl with Phe131 .

Q. How can regioselectivity challenges in electrophilic substitution be addressed during synthesis?

Use directing group strategies: sulfonamide acts as a meta-director. For para-substitution, introduce temporary protecting groups (e.g., acetyl on NH₂) to shift reactivity. Monitor via LC-MS to optimize reaction time/temperature .

Methodological Considerations

Q. What analytical standards ensure reproducibility in HPLC quantification?

Employ USP/EP reference standards (e.g., ) for calibration. Validate method precision (RSD ≤2% for retention time) and accuracy (spike recovery 98–102%) using triplicate injections .

Q. How are cytotoxicity assays designed to minimize false positives?

Include controls for:

- Solvent effects : DMSO vehicle ≤0.1% v/v.

- Metal contamination : ICP-MS analysis of compound batches.

- Off-target effects : Counter-screening against non-target enzymes (e.g., carbonic anhydrase I) .

Q. What protocols validate enzyme inhibition mechanisms?

Use stopped-flow kinetics (kₐₜ/Kₘ ratios) and isothermal titration calorimetry (ITC) to distinguish competitive vs. non-competitive inhibition. For time-dependent inhibition, pre-incubate enzyme-compound mixtures (5–30 min) before substrate addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.